Amorphadiene

描述

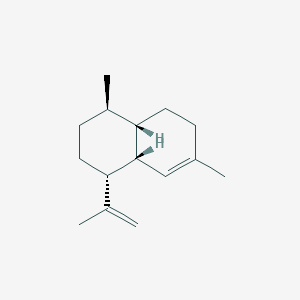

Amorphadiene is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a precursor to the antimalarial drug artemisinin, which is derived from the plant Artemisia annua. This compound is of significant interest due to its role in the biosynthesis of artemisinin, a crucial compound in the treatment of malaria .

准备方法

Synthetic Routes and Reaction Conditions: Amorphadiene can be synthesized through microbial fermentation. One common method involves the use of engineered yeast strains, such as Saccharomyces cerevisiae, which are optimized for the production of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of genetically modified microorganisms. For example, Yarrowia lipolytica has been engineered to produce this compound by optimizing the mevalonate pathway and enhancing the expression of key enzymes . This method allows for scalable and cost-effective production of this compound.

化学反应分析

Types of Reactions: Amorphadiene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the chemo- and diastereoselective hydrosilylation of this compound, which is used in the synthesis of artemisinin .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenation reactions can be performed using halogenating agents like chlorine or bromine.

Major Products: The major product formed from the oxidation of this compound is dihydroartemisinic aldehyde, a key intermediate in the synthesis of artemisinin .

科学研究应用

Amorphadiene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of artemisinin and other sesquiterpenes.

Biology: Research on this compound contributes to understanding the biosynthesis of terpenoids in plants.

Medicine: this compound is crucial in the production of artemisinin, which is used in antimalarial therapies.

作用机制

Amorphadiene exerts its effects through its conversion to artemisinin. The enzyme this compound synthase catalyzes the cyclization of farnesyl pyrophosphate to this compound, which is then further converted to artemisinin through a series of oxidation reactions . The molecular targets of artemisinin include the malaria parasite Plasmodium falciparum, where it disrupts the parasite’s cellular processes, leading to its death .

相似化合物的比较

Farnesene: Another sesquiterpene with similar biosynthetic pathways.

Bisabolene: A sesquiterpene used in the production of biofuels.

Caryophyllene: A sesquiterpene with anti-inflammatory properties.

Uniqueness: Amorphadiene is unique due to its role as a direct precursor to artemisinin, making it a critical compound in the fight against malaria. Its production through microbial fermentation also highlights its importance in industrial biotechnology .

生物活性

Amorphadiene, a sesquiterpene hydrocarbon produced primarily by the enzyme this compound synthase (ADS), plays a critical role in the biosynthesis of artemisinin, an important antimalarial compound. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic pathways, and potential therapeutic applications.

1. Synthesis and Enzymatic Pathways

This compound Synthase (ADS)

This compound is synthesized from farnesyl pyrophosphate (FPP) through the action of ADS, which catalyzes the cyclization process. This reaction is considered the first committed step in the biosynthetic pathway of artemisinin. Research has shown that specific residues in ADS are crucial for its catalytic efficiency. For instance, mutations at residues T399 and T447 have been identified as significant for regioselective deprotonation during the formation of this compound .

Table 1: Key Mutations in ADS Affecting this compound Production

| Mutation | Effect on this compound Production | Reference |

|---|---|---|

| T399L | Reduced main product; increased byproduct | Fang et al. (2020) |

| T447G | Similar pattern to T399L | Fang et al. (2020) |

| H448A | ~4-fold increase in catalytic efficiency | Nature (2018) |

2. Biological Activities

Antimalarial Properties

This compound itself exhibits biological activity that contributes to the antimalarial effects of artemisinin. Studies indicate that this compound and its derivatives possess antimicrobial properties, making them potential candidates for further therapeutic exploration. The transformation of ADS in Artemisia annua has been linked to increased artemisinin levels, enhancing its efficacy against malaria .

Case Study: Enhanced Artemisinin Production

A study involving the co-transformation of ADS and a gene for antisilencing (p19) into A. annua demonstrated a significant increase in artemisinin content. The transformed plants showed up to 2.57 times more artemisinin compared to untransformed controls, highlighting the importance of genetic engineering in optimizing production .

3. Industrial Applications

Given the rising demand for artemisinin, alternative production methods utilizing engineered microorganisms have been explored. For example, Escherichia coli has been genetically modified to enhance the production of this compound and subsequently artemisinin through various metabolic engineering strategies.

Table 2: this compound Production in Engineered Microorganisms

| Organism | Production Level | Reference |

|---|---|---|

| E. coli with optimized ADS | 27.4 g/L | Tsuruta et al. (2009) |

| Bacillus subtilis with ADS | 416 mg/L | Pramastya et al. (2020) |

| Synechococcus elongatus | 19.8 mg/L | Choi et al. (2016) |

4. Challenges and Future Directions

While significant progress has been made in understanding the biological activity of this compound and its synthesis, challenges remain in scaling up production efficiently and economically. The development of cost-effective manufacturing routes is essential to meet global demand for artemisinin-based therapies.

Research continues to focus on optimizing ADS through mutagenesis and exploring alternative pathways for this compound synthesis in various organisms, including yeast and bacteria.

属性

IUPAC Name |

(1R,4R,4aS,8aR)-4,7-dimethyl-1-prop-1-en-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9,12-15H,1,5-8H2,2-4H3/t12-,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTAHNDPLDKYJT-CBBWQLFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239106 | |

| Record name | Amorphadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92692-39-2 | |

| Record name | (-)-Amorpha-4,11-diene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92692-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorphadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092692392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amorphadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。